molecular formula C14H20N2 B15173731 1-[(1-Phenylcyclopropyl)methyl]piperazine

1-[(1-Phenylcyclopropyl)methyl]piperazine

Cat. No.: B15173731
M. Wt: 216.32 g/mol
InChI Key: UQGGRIRTIKQCBB-UHFFFAOYSA-N
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Description

1-[(1-Phenylcyclopropyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a phenylcyclopropyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

1-[(1-Phenylcyclopropyl)methyl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-Phenylcyclopropyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by modulating the permeability of the intestinal epithelium . This effect is achieved through its interaction with cellular membranes and proteins, leading to increased absorption of therapeutic agents.

Comparison with Similar Compounds

1-[(1-Phenylcyclopropyl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(1-phenylcyclopropyl)methyl]piperazine

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)14(6-7-14)12-16-10-8-15-9-11-16/h1-5,15H,6-12H2

InChI Key

UQGGRIRTIKQCBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCNCC2)C3=CC=CC=C3

Origin of Product

United States

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